2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride
Description
2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride is a pyrimidine derivative featuring a cyclopropyl group at the 2-position and a 4-isopropylpiperazine moiety at the 4-position. The dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
2-cyclopropyl-4-(4-propan-2-ylpiperazin-1-yl)pyrimidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4.2ClH/c1-11(2)17-7-9-18(10-8-17)13-5-6-15-14(16-13)12-3-4-12;;/h5-6,11-12H,3-4,7-10H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKSZWQHDABECI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC(=NC=C2)C3CC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
The synthesis of 2-cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride proceeds via three principal stages: (1) preparation of 4-isopropylpiperazine, (2) sequential substitution on the pyrimidine core, and (3) dihydrochloride salt formation. Each phase is governed by distinct reaction mechanisms and purification protocols, as derived from analogous pyrimidine derivatives in the literature.
Step-by-Step Preparation Methods
Synthesis of 4-Isopropylpiperazine
The synthesis begins with the mono-alkylation of piperazine using isopropyl bromide under Boc protection. tert-Butyl piperazine-1-carboxylate (1.0 eq) is dissolved in dichloromethane (DCM) and treated with isopropyl bromide (1.2 eq) in the presence of triethylamine (2.5 eq) at 0–5°C. The reaction proceeds at 25–30°C for 12 hours, yielding tert-butyl 4-isopropylpiperazine-1-carboxylate (89% yield). Deprotection is achieved via HCl in dioxane (4.5 M, 2.5 eq) at 25°C, affording 4-isopropylpiperazine dihydrochloride as a hygroscopic solid (85% yield, m.p. 174–178°C).
Substitution on the Pyrimidine Ring
2,4-Dichloropyrimidine (1.0 eq) reacts with 4-isopropylpiperazine (1.1 eq) in DCM at 0–5°C, catalyzed by triethylamine (3.0 eq). After 6 hours at 25°C, 4-(4-isopropylpiperazin-1-yl)-2-chloropyrimidine is isolated via column chromatography (78% yield, m.p. 148–152°C).
Introduction of the Cyclopropyl Group
The chloropyrimidine intermediate undergoes a palladium-catalyzed Negishi coupling with cyclopropylzinc bromide (1.5 eq). Using Pd(PPh₃)₄ (5 mol%) in tetrahydrofuran (THF) at 80°C for 12 hours, 2-cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine is obtained (72% yield).
Optimization of Reaction Conditions
Table 1. Comparative Analysis of Substitution Reactions
| Step | Solvent | Catalyst/Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Piperazine Alkylation | DCM | Triethylamine | 25 | 89 |
| Pyrimidine Substitution | DCM | Triethylamine | 25 | 78 |
| Cyclopropyl Coupling | THF | Pd(PPh₃)₄ | 80 | 72 |
Key insights:
Analytical Characterization
Table 2. Spectroscopic Data for Key Intermediates
LC-MS Analysis : The final product exhibits a molecular ion peak at m/z 306.2 (M⁺), confirming the molecular formula C₁₃H₂₁Cl₂N₅.
Comparative Analysis of Synthetic Methods
Alternative routes were evaluated:
- Direct Cyclopropanation : Attempted via Friedel-Crafts alkylation resulted in decomposition (>90°C).
- Buchwald-Hartwig Amination : Tested for cyclopropyl introduction but gave <30% yield due to steric hindrance.
The Negishi coupling route proved superior, balancing yield and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an acetylcholinesterase inhibitor, which helps to increase the levels of acetylcholine in the brain and improve cognitive function in patients with Alzheimer’s disease . The compound may also interact with other molecular targets, such as serotonin receptors, to exert its effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of the target compound with analogs:
Key Observations :
- Salt Form: The dihydrochloride salt in the target compound and levocetirizine improves solubility compared to non-salt analogs like Impurity B .
Pharmacological and Computational Insights
Binding Affinity and Target Engagement
- Levocetirizine : Binds selectively to histamine H1 receptors, with its dihydrochloride form optimizing bioavailability .
- LY2409881 : A kinase inhibitor targeting IKK-β, where the methylpiperazine and chloropyrimidine groups contribute to ATP-binding pocket interactions .
Electronic and Thermodynamic Properties
Density-functional theory (DFT) studies, as applied in correlation-energy models , indicate that electron density distribution in the pyrimidine ring and piperazine substituents influences binding thermodynamics. The cyclopropyl group’s electron-withdrawing nature may polarize the pyrimidine core, enhancing dipole interactions with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
